molecular formula C27H30F6N2O2 B601945 Dutasteride Impurity J CAS No. 164656-21-7

Dutasteride Impurity J

Cat. No. B601945
M. Wt: 528.54
InChI Key:
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Description

Dutasteride Impurity J is an intermediate in the synthesis of Dutasteride . During the process development of dutasteride, some impurity peaks were identified in HPLC ranging from 0.05 to 0.1% .


Synthesis Analysis

These impurities were synthesized individually and characterized based on the spectroscopic data (HPLC, IR, NMR, and MS) . The structures of these impurities were also identified .


Molecular Structure Analysis

The structures of these impurities were identified as 17beta-N-[2,5-bis(trifluoromethyl) phenyl]carbamoyl-3-hydroxyl-4-azaestra-1,3,5,7,9-pentaene (desmethyl of dutasteride 2), 17beta-N-[2,5-bis(trifluoromethyl)phenyl]carbamoyl-4-aza-5alpha-androstane-3-one (dihydro impurity of dutasteride 3), and 17beta-N-[2,5-bis(trifluoromethyl) phenyl] carbamoyl-4-aza-5beta-androst-1-ene-3-one (beta-isomer of dutasteride 4) .

Scientific Research Applications

Application in the Treatment of Benign Prostatic Hyperplasia (BPH)

Specific Scientific Field

This application falls under the field of Medical Research , specifically Urology .

Summary of the Application

Dutasteride is a dual inhibitor of 5α-reductase, which inhibits the conversion of testosterone to dihydrotestosterone, thereby alleviating growth of the prostate gland . It is used for the treatment of benign prostatic hyperplasia (BPH), a common condition in older men where the prostate gland enlarges .

Methods of Application or Experimental Procedures

During the process development of dutasteride in the laboratory, analysis showed some impurity peaks in HPLC ranging from 0.05 to 0.1%. The same samples were analyzed by LCMS method and identified peak at m/z 508 (desmethyl dutasteride), 530 (dihydro dutasteride) and 528 (isomer of dutasteride) .

Results or Outcomes

Dutasteride has been found to have lesser side effects and can effectively decrease prostatic volume, reduce the possibility of urinary retention, and hence prevent the risk related with operation and bio-process effect of BPH .

Application in the Treatment of Male Pattern Baldness (MPB)

Specific Scientific Field

This application falls under the field of Medical Research , specifically Dermatology .

Summary of the Application

Dutasteride is being developed for the treatment of male pattern baldness (MPB), a common condition where men experience thinning of the hair on the scalp .

Methods of Application or Experimental Procedures

The same methods used in the BPH application are used here. The impurities of dutasteride are analyzed and characterized during the process development .

Results or Outcomes

While the results of using Dutasteride for the treatment of MPB are not explicitly mentioned in the sources, it is implied that Dutasteride could be a potential treatment for this condition .

The impurities of Dutasteride, including Impurity J, are often studied during the process development of the drug . These impurities are analyzed and characterized using various techniques such as high-performance liquid chromatography (HPLC) and LCMS method . The identification and characterization of these impurities are crucial for ensuring the safety and efficacy of the drug .

Safety And Hazards

Dutasteride, the parent compound, is classified as having reproductive toxicity (Category 1B) and is harmful if swallowed . It may damage fertility or the unborn child . It is advised to avoid ingestion, inhalation, and dermal contact .

properties

IUPAC Name

(1S,3aS,3bS,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,8,9,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,8,13,15-17,19H,4,6-7,9-12H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXPCWANWHJPEV-ULLAOQFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC=C5C3(CCC(=O)N5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC=C5[C@@]3(CCC(=O)N5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301099190
Record name (4aR,4bS,6aS,7S,9aS,9bS)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301099190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dutasteride Impurity J

CAS RN

164656-21-7
Record name (4aR,4bS,6aS,7S,9aS,9bS)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=164656-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4aR,4bS,6aS,7S,9aS,9bS)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301099190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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